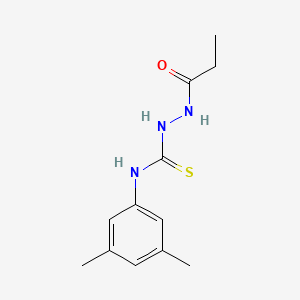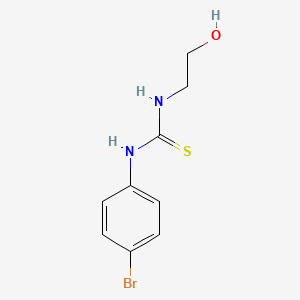amine hydrochloride](/img/structure/B4714837.png)
[4-(allyloxy)-3-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride
Vue d'ensemble
Description
[4-(allyloxy)-3-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride, also known as AM-251, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system. AM-251 has been widely used in scientific research to investigate the physiological and biochemical effects of the endocannabinoid system.
Mécanisme D'action
[4-(allyloxy)-3-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride is a competitive antagonist of the CB1 cannabinoid receptor. It binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological and biochemical processes.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, decrease anxiety and depression, and reduce drug-seeking behavior in animal models of addiction. It has also been shown to regulate appetite and metabolism, and to have cardiovascular effects such as reducing blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [4-(allyloxy)-3-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride in scientific research is its high potency and selectivity for the CB1 cannabinoid receptor. This allows researchers to selectively block the activity of the endocannabinoid system without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its hydrophobic nature, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are many possible future directions for research involving [4-(allyloxy)-3-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride. One area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential therapeutic use of CB1 cannabinoid receptor antagonists in the treatment of obesity and metabolic disorders. Additionally, further research is needed to fully understand the physiological and biochemical effects of this compound and other cannabinoid receptor antagonists.
Applications De Recherche Scientifique
[4-(allyloxy)-3-methoxybenzyl](2-pyridinylmethyl)amine hydrochloride has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and biochemical processes. It has been used to study the effects of cannabinoid receptor antagonists on pain, anxiety, depression, and addiction. It has also been used to investigate the role of the endocannabinoid system in appetite regulation, metabolism, and cardiovascular function.
Propriétés
IUPAC Name |
1-(3-methoxy-4-prop-2-enoxyphenyl)-N-(pyridin-2-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-3-10-21-16-8-7-14(11-17(16)20-2)12-18-13-15-6-4-5-9-19-15;/h3-9,11,18H,1,10,12-13H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXDKAYSSCZVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CNCC2=CC=CC=N2)OCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-[(4-methoxybenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4714756.png)
![4-methyl-3-[(3-phenyl-2-propen-1-yl)thio]-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B4714767.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B4714771.png)

![1-(difluoromethyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4714786.png)

![2,4-bis[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-6-(1-piperidinyl)-1,3,5-triazine](/img/structure/B4714794.png)
![5-[(4-chloro-3-methyl-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4714819.png)

![2-{[3-(isobutyrylamino)benzoyl]amino}benzamide](/img/structure/B4714833.png)

![3-[5-bromo-2-(pentyloxy)phenyl]-2-cyano-N-(2-methoxy-5-methylphenyl)acrylamide](/img/structure/B4714849.png)

![3-methyl-1-[2-(2-nitrophenoxy)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4714859.png)